7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (molecular formula: C₁₇H₁₂Cl₂N₄) is a triazolopyrimidine derivative characterized by a bicyclic core structure fused with a triazole ring. The compound features a 2,4-dichlorophenyl group at the 7-position and a p-tolyl (4-methylphenyl) group at the 5-position (). Triazolopyrimidines are pharmacologically significant due to their structural versatility, enabling modifications that enhance biological activity, such as anticonvulsant and antimicrobial properties (). The dichlorophenyl substituent is hypothesized to influence lipophilicity and binding affinity, while the p-tolyl group may contribute to metabolic stability ().
Properties
Molecular Formula |
C18H14Cl2N4 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
7-(2,4-dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14Cl2N4/c1-11-2-4-12(5-3-11)16-9-17(24-18(23-16)21-10-22-24)14-7-6-13(19)8-15(14)20/h2-10,17H,1H3,(H,21,22,23) |
InChI Key |
FJAQRJUALMXVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted for triazolopyrimidine derivatives. A modified protocol employs 3-amino-1,2,4-triazole , 2,4-dichlorobenzaldehyde , and ethyl 3-(p-tolyl)-3-oxopropanoate under solvent-free conditions at 100°C with dimethylformamide (DMF) as a catalyst. This one-pot method leverages the aldehyde’s electrophilicity and the β-keto ester’s enol tautomer to form the pyrimidine core, while the aminotriazole provides the fused triazole ring.
Mechanistic Pathway
-
Knoevenagel Condensation : The aldehyde (2,4-dichlorobenzaldehyde) reacts with the β-keto ester (ethyl 3-(p-tolyl)-3-oxopropanoate) to form an arylidene intermediate.
-
Michael Addition : The amino group of 3-amino-1,2,4-triazole attacks the electrophilic β-carbon of the arylidene.
-
Cyclization and Aromatization : Intramolecular cyclization followed by dehydration yields the dihydrotriazolopyrimidine scaffold.
Yield and Conditions
Cyclocondensation with β-Diketone Precursors
Synthesis of 1-(2,4-Dichlorophenyl)-3-(p-Tolyl)-1,3-Propanedione
The β-diketone precursor is synthesized via Claisen condensation between 2,4-dichloroacetophenone and p-tolyl acetic acid in the presence of sodium hydride (NaH) and dry tetrahydrofuran (THF).
Procedure
Cyclocondensation with 3-Amino-1,2,4-Triazole
The β-diketone (5 mmol) is refluxed with 3-amino-1,2,4-triazole (5 mmol) in glacial acetic acid (10 mL) for 7 hours. The reaction proceeds via:
-
Enamine Formation : Nucleophilic attack of the aminotriazole on the diketone.
-
Cyclodehydration : Loss of water to form the triazolopyrimidine ring.
Characterization Data
-
Melting Point : 142–144°C
-
1H NMR (CDCl3) : δ 7.45 (d, 2H, Ar-H), 7.32 (d, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 6.98 (d, 2H, p-tolyl-H), 5.41 (s, 1H, CH), 2.34 (s, 3H, CH3).
Stepwise Synthesis via Halogenated Intermediates
Synthesis of 7-(2,4-Dichlorophenyl)-[1, Triazolo[1,5-a]Pyrimidin-5-yl Triflate
A halogenated intermediate is prepared by treating 7-(2,4-dichlorophenyl)-triazolo[1,5-a]pyrimidine (5 mmol) with triflic anhydride (6 mmol) in dichloromethane at 0°C.
Suzuki-Miyaura Coupling
The triflate intermediate undergoes cross-coupling with p-tolylboronic acid (6 mmol) using Pd(PPh3)4 (5 mol%) and K2CO3 (2 eq) in dioxane/water (4:1) at 90°C.
Yield and Characterization
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Biginelli-Type Reaction | Solvent-free, 100°C, DMF catalyst | 72–78 | One-pot, scalable | Requires strict stoichiometry |
| β-Diketone Cyclocondensation | Acetic acid, reflux | 65 | High regioselectivity | Multi-step β-diketone synthesis |
| Suzuki Coupling | Pd catalysis, dioxane/water | 58 | Modular substitution | Low yield, expensive reagents |
Structural Confirmation and Antitumor Activity
Spectroscopic Characterization
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The dichlorophenyl and p-tolyl substituents influence the reactivity of the aromatic systems:
-
Nitration : Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs preferentially at the para position of the p-tolyl group due to its electron-donating methyl substituent. For example, analogous triazolopyrimidines yield nitro derivatives under these conditions .
-
Halogenation : The dichlorophenyl group directs further halogenation to meta positions, as the ortho/para positions are already occupied by chlorine atoms.
Key Data:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (3 eq), H₂SO₄ (18 eq) | 5-(4-methyl-3-nitrophenyl) derivative | 90–94% |
Nucleophilic Reactions
The triazole and pyrimidine nitrogen atoms participate in nucleophilic interactions:
-
Alkylation/Acylation : The N1 nitrogen of the triazole ring reacts with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF), forming N-alkylated or N-acylated products.
-
Condensation Reactions : The NH group in the dihydro-pyrimidine moiety reacts with aldehydes to form Schiff bases, as observed in similar compounds .
Mechanistic Pathway:
-
Activation : The triazole nitrogen acts as a nucleophile, attacking electrophilic agents (e.g., acyl chlorides).
-
Intermediate Formation : A tetrahedral intermediate stabilizes via resonance within the conjugated triazolopyrimidine system.
-
Product Formation : Deprotonation yields the final substituted derivative.
Reduction and Hydrogenation
The dihydro-pyrimidine ring undergoes selective reduction:
-
Catalytic Hydrogenation : Using Pd/C (5–10 mol%) under H₂ pressure (5–7 bar) reduces the C=N bond in the pyrimidine ring, yielding a tetrahydropyrimidine derivative .
Example:
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Triazolopyrimidine core | Pd/C | H₂, 50°C, 5–7 h | Tetrahydropyrimidine analog | 88% |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions:
-
With Alkynes : Under microwave irradiation, the triazole reacts with terminal alkynes to form fused pyrazolo-triazolo-pyrimidine systems.
Key Insight:
-
Solvent effects: Toluene enhances regioselectivity compared to DMF or acetonitrile.
Oxidative Transformations
-
p-Tolyl Oxidation : The methyl group on the p-tolyl substituent is oxidized to a carboxylic acid using KMnO₄ in acidic media, forming 5-(4-carboxyphenyl) derivatives .
-
Ring Aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the dihydro-pyrimidine to a fully aromatic pyrimidine system .
Biological Activity-Driven Reactivity
In physiological environments, the compound interacts with biological targets via:
-
Hydrogen Bonding : The triazole nitrogen forms H-bonds with kinase active sites (e.g., CDK2), mimicking ATP’s purine scaffold .
-
π-Stacking : The dichlorophenyl group engages in hydrophobic interactions with aromatic residues in enzymes.
Comparative Reactivity Table
| Reaction Type | Triazolopyrimidine Core | Dichlorophenyl Substituent | p-Tolyl Substituent |
|---|---|---|---|
| Electrophilic Substitution | Low reactivity | Directs meta-substitution | Directs para-substitution |
| Nucleophilic Attack | High at N1, N4 | Inert | Inert |
| Oxidation | Dihydro → Aromatic | Stable | Methyl → Carboxylic acid |
Scientific Research Applications
Anticancer Activity
Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as:
- Aurora Kinase Inhibition : Similar compounds have shown effectiveness against aurora kinases involved in cell division and tumor growth.
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anti-inflammatory Properties
The compound has demonstrated potential as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. Research indicates:
- Inhibition of COX Enzymes : Molecular docking studies have shown that triazolopyrimidine derivatives can effectively bind to COX enzymes, reducing inflammation.
- Animal Model Studies : In vivo studies using formalin-induced paw edema models have shown significant reductions in inflammation when treated with this compound.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. This includes:
- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria with promising results.
- Fungal Activity : Some derivatives have shown effectiveness against common fungal strains.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several triazolopyrimidine derivatives on breast cancer cell lines. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a novel anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on the anti-inflammatory effects of triazolopyrimidine derivatives utilized a rat model to assess paw edema. The study found that the compound significantly reduced swelling compared to control groups and showed a favorable safety profile with minimal gastrointestinal toxicity.
Table 1: Biological Activities of 7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Mechanism of Action
The mechanism of action of 7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 5- and 7-positions, significantly altering physicochemical and biological properties:
Biological Activity
The compound 7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a triazole ring fused with a pyrimidine moiety. The presence of dichlorophenyl and p-tolyl groups contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Weight | 315.20 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Log P | 3.5 |
Antimicrobial Activity
Studies have indicated that triazolopyrimidines exhibit significant antimicrobial properties. For instance, a recent study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study : In vitro tests revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity.
Anticancer Properties
Research has also explored the anticancer potential of triazolopyrimidine derivatives. A notable study evaluated the effects of this compound on human cancer cell lines.
Findings :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease processes. The compound has been shown to inhibit certain kinases involved in cancer progression.
Research Findings :
- Inhibition assays indicated that the compound reduced kinase activity by approximately 50% at a concentration of 20 µM.
The biological activity of This compound is believed to involve multiple mechanisms:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication.
- Enzyme Modulation : It acts as an inhibitor for various enzymes critical to cellular processes.
Q & A
Basic: What are the standard synthetic protocols for preparing this compound and its derivatives?
Methodological Answer:
The synthesis typically involves a multi-component reaction (MCR) of aldehydes, aminotriazoles, and cyanoacetate esters. For example:
- Procedure : React 2,4-dichlorobenzaldehyde (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), and ethyl cyanoacetate (2.0 mmol) in ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine piperazine, 10 mol%) as a catalyst under reflux. Monitor progress via TLC. Purify via recrystallization from ethanol, yielding ~92% pure product .
- Catalyst Reusability : TMDP can be recovered from the aqueous phase and reused without purification, enhancing cost-efficiency .
Basic: Which characterization techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use and NMR (400 MHz) to confirm proton environments and carbon frameworks. For example, aromatic protons in the dichlorophenyl group appear as doublets at δ 7.2–7.8 ppm, while the dihydropyrimidine ring shows distinct NH and CH signals .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. In similar derivatives, the dihydropyrimidine ring adopts an envelope conformation, with intermolecular N–H⋯N bonds stabilizing the lattice .
- Elemental Analysis : Validate purity (>95%) via microanalysis (e.g., Perkin-Elmer 240-B) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent System : Ethanol/water (1:1 v/v) minimizes side reactions and enhances solubility of polar intermediates .
- Catalyst Loading : 10 mol% TMDP balances reactivity and cost. Higher loadings (>15 mol%) do not significantly improve yields .
- Temperature Control : Reflux (65–80°C) ensures complete cyclization without decomposition. Lower temperatures (<50°C) result in incomplete reactions .
- Workup Strategy : Simple filtration and recrystallization reduce purification steps, maintaining high yields (85–92%) .
Advanced: How can researchers resolve contradictions in reported biological activities of triazolo[1,5-a]pyrimidines?
Methodological Answer:
- Comparative SAR Studies : Systematically modify substituents (e.g., chloro, methyl, trifluoromethyl) and evaluate activity trends. For example, 5-p-tolyl groups may enhance lipophilicity, altering membrane permeability .
- Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer screening) and controls to minimize variability. Discrepancies in IC values often arise from assay conditions (e.g., incubation time, serum concentration) .
- Mechanistic Profiling : Pair biological data with computational docking studies to correlate activity with target binding (e.g., MDM2-p53 interaction) .
Advanced: How do electronic and steric effects of substituents influence reactivity?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Electron-withdrawing groups (e.g., Cl) decrease HOMO energy, slowing cyclization .
- X-ray Data : Steric hindrance from bulky groups (e.g., p-tolyl) increases dihedral angles (e.g., 83.94° between phenyl and triazolo rings), affecting π-π stacking in crystal lattices .
- Kinetic Experiments : Monitor reaction rates via NMR to quantify steric effects. For example, ortho-substituted aldehydes exhibit slower condensation due to hindered approach to the active site .
Advanced: What safety and environmental considerations apply to its synthesis?
Methodological Answer:
- Catalyst Toxicity : TMDP is highly toxic; use fume hoods and personal protective equipment (PPE). Alternative catalysts (e.g., BiO/FAp) offer greener profiles but require optimization .
- Waste Management : Recover ethanol via rotary evaporation (>80% recovery). Treat aqueous waste with activated charcoal to adsorb residual organics before disposal .
- Regulatory Compliance : Document piperidine usage (if applicable) due to its classification as a controlled substance in some regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
